(R)-4-Amino-1-methylpyrrolidin-2-one hydrochloride
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Overview
Description
®-4-Amino-1-methylpyrrolidin-2-one hydrochloride is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of an amino group and a methyl group attached to a pyrrolidinone ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Amino-1-methylpyrrolidin-2-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ®-4-Amino-1-methylpyrrolidin-2-one with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of ®-4-Amino-1-methylpyrrolidin-2-one hydrochloride may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
®-4-Amino-1-methylpyrrolidin-2-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of ®-4-Amino-1-methylpyrrolidin-2-one hydrochloride include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of ®-4-Amino-1-methylpyrrolidin-2-one hydrochloride depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions may produce various substituted pyrrolidinone derivatives.
Scientific Research Applications
®-4-Amino-1-methylpyrrolidin-2-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-Amino-1-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ®-4-Amino-1-methylpyrrolidin-2-one hydrochloride include:
- Pyrrolidine
- Pyrrolidinone
- Pyrrolidine-2,5-dione
Uniqueness
®-4-Amino-1-methylpyrrolidin-2-one hydrochloride is unique due to its specific structural features, such as the presence of an amino group and a methyl group on the pyrrolidinone ring. These features contribute to its distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C5H11ClN2O |
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Molecular Weight |
150.61 g/mol |
IUPAC Name |
(4R)-4-amino-1-methylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H10N2O.ClH/c1-7-3-4(6)2-5(7)8;/h4H,2-3,6H2,1H3;1H/t4-;/m1./s1 |
InChI Key |
NGUXWEHRQIGWMQ-PGMHMLKASA-N |
Isomeric SMILES |
CN1C[C@@H](CC1=O)N.Cl |
Canonical SMILES |
CN1CC(CC1=O)N.Cl |
Origin of Product |
United States |
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